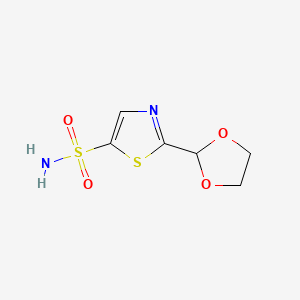

![molecular formula C24H19N3 B2847404 3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-03-9](/img/structure/B2847404.png)

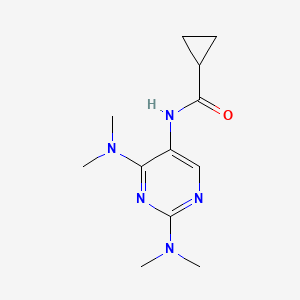

3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Quinolines and their derivatives, such as pyrazoloquinolines, are important heterocyclic compounds with a wide range of applications in medicinal and synthetic organic chemistry . They are often used as scaffolds in drug discovery .

Synthesis Analysis

The synthesis of quinoline derivatives often involves ring-closing reactions . For example, the Ptzinger quinoline synthesis involves reacting isatin with an α-methylene carbonyl compound in the presence of a base .

Molecular Structure Analysis

Quinolines have a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The specific structure of “3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” would include additional phenyl and ethylphenyl groups, as well as a pyrazole ring.

Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives can be quite diverse, depending on the specific substituents present on the quinoline ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of a specific quinoline derivative would depend on its exact structure. For example, the melting point of a related compound, 2-(4-Ethylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one, was reported to be 200-202°C .

Wissenschaftliche Forschungsanwendungen

Structural and Optical Properties

Research on derivatives of pyrazolo[4,3-c]quinoline, specifically focusing on the structural and optical properties of thin films, has shown that these compounds retain their chemical bonds when deposited as thin films and exhibit notable optical properties determined through spectrophotometer measurements. Such characteristics are crucial for applications in materials science, particularly in the development of optical devices. The absorption parameters and electron transition types of these compounds contribute to their potential utility in various technological applications, including light-emitting diodes (LEDs) and photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Photovoltaic Applications

The photovoltaic properties of pyrazoloquinoline derivatives, such as their use in the fabrication of organic–inorganic photodiode devices, have been investigated. These studies have focused on the electrical properties of heterojunction diodes under dark and illuminated conditions, revealing their potential in rectification behavior and photovoltaic applications. The presence of specific substituent groups has been shown to improve diode parameters, indicating the versatility and adaptability of these compounds for use in solar energy conversion and related technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).

Electroluminescent Devices

Pyrazolo[3,4-b]quinoline derivatives have been synthesized and evaluated as emitting materials for organic light-emitting diodes (OLEDs). The modification of these compounds with various substituents has demonstrated their effectiveness as blue light emitters, with certain derivatives emitting blue-green light. This research highlights the potential of pyrazoloquinoline derivatives in the development of OLED technology, offering insights into the influence of molecular structure on electroluminescence and device efficiency (Y. T. and, Balasubramaniam, Danel, & Jarosz, 2001).

Green Chemistry Synthesis

In the realm of green chemistry, pyrazolo[3,4-b]quinoline derivatives have been synthesized via an eco-friendly "on water" protocol. This method emphasizes high atom economy and the formation of complex heterocyclic structures through a single operation, showcasing the efficiency and environmental benefits of water as a solvent in organic synthesis. Such approaches not only contribute to the sustainable production of heterocyclic compounds but also highlight the versatility of pyrazoloquinoline derivatives in chemical synthesis (Rajesh, Bala, Perumal, & Menéndez, 2011).

Wirkmechanismus

- One possible mechanism is protonation at the carbonyl oxygen in the α,β-unsaturated aldehyde (the starting material), followed by addition of aniline NH₂ group to the alkenal β-carbon. This leads to cyclization, dehydration, and oxidation, ultimately forming the quinoline structure .

Mode of Action

Pharmacokinetics

Safety and Hazards

The safety and hazards associated with a specific quinoline derivative would depend on its exact structure and how it is used. Some quinoline derivatives have been found to have low toxicity , but specific safety data for “3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” is not available in the sources I found.

Zukünftige Richtungen

Given the wide range of biological activities exhibited by quinoline derivatives, there is considerable interest in further exploring their potential uses, particularly in the field of medicinal chemistry . This includes the development of new synthetic methods, the design of novel quinoline-based drugs, and the investigation of their mechanisms of action.

Eigenschaften

IUPAC Name |

3-(4-ethylphenyl)-1-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3/c1-2-17-12-14-18(15-13-17)23-21-16-25-22-11-7-6-10-20(22)24(21)27(26-23)19-8-4-3-5-9-19/h3-16H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJFXBLMWZGEFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2847321.png)

![2-[(4-Bromo-2,5-dimethoxyanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B2847322.png)

![(E)-ethyl 7-methyl-3-oxo-2-((E)-3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2847323.png)

![N-(4-ethylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2847324.png)

![N-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B2847330.png)

![Benzyl 3-({[(benzyloxy)carbonyl]amino}amino)-2-hydroxypropanoate](/img/structure/B2847334.png)

![2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride](/img/structure/B2847337.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide hydrochloride](/img/structure/B2847339.png)

![2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)